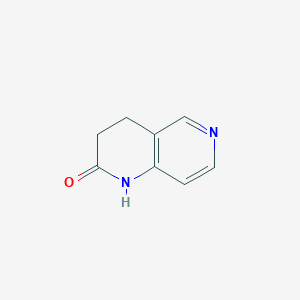

3,4-Dihydro-1,6-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPUJWLQGMDXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596791 | |

| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-41-6 | |

| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one from Pyridine Precursors

Introduction: The Significance of the 1,6-Naphthyridinone Scaffold

The 1,6-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Naphthyridines, as diazanaphthalenes, represent a class of compounds with a wide spectrum of biological activities.[1][2] The specific substitution pattern and saturation level of the naphthyridinone ring system can lead to compounds with applications as antitumor agents, cardiovascular drugs, and inhibitors of various enzymes.[2][3] In particular, the 3,4-dihydro-1,6-naphthyridin-2(1H)-one moiety, with its saturated C3-C4 bond, is a key structural feature in a number of compounds with potential therapeutic applications in cardiovascular diseases.[2][3]

This technical guide provides a comprehensive overview of the synthetic strategies for constructing the 3,4-dihydro-1,6-naphthyridin-2(1H)-one scaffold, with a specific focus on methodologies that utilize readily available pyridine precursors. The synthesis of this target molecule from pyridine-based starting materials is a logical and convergent approach that allows for the introduction of desired substituents at various positions. This guide will delve into the key chemical transformations, provide mechanistic insights, and present detailed experimental protocols for the synthesis of this important heterocyclic system.

The synthesis of 3,4-dihydro-1,6-naphthyridin-2(1H)-one from pyridine precursors is typically achieved through a two-stage process. The first stage involves the construction of the unsaturated 1,6-naphthyridin-2(1H)-one bicyclic system. The second, and equally crucial stage, is the selective reduction of the C3-C4 double bond to yield the desired 3,4-dihydro product. This guide will be structured to reflect this synthetic strategy.

Part 1: Synthesis of the Unsaturated 1,6-Naphthyridin-2(1H)-one Scaffold

The initial construction of the bicyclic 1,6-naphthyridin-2(1H)-one system from pyridine precursors can be broadly categorized based on the nature of the starting pyridine derivative. The most common and effective approaches utilize either halopyridines or aminopyridines.

From Halopyridine Precursors: The Condensation Approach

A robust method for the synthesis of the 1,6-naphthyridin-2(1H)-one core involves the use of functionalized halopyridines, such as ethyl 4,6-dichloro-3-pyridinecarboxylate.[2] This strategy relies on a sequence of nucleophilic aromatic substitution followed by an intramolecular condensation reaction.

Causality of Experimental Choices:

-

Starting Material: Ethyl 4,6-dichloro-3-pyridinecarboxylate is an excellent starting material due to the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 6-position, allowing for selective functionalization. The ester group at the 3-position is a precursor to a side chain that will ultimately participate in the cyclization.

-

Reaction Sequence: The initial substitution with an amine introduces the N1-substituent of the final product. The subsequent reduction of the ester to an alcohol and then oxidation to an aldehyde provides the necessary electrophilic center for the final intramolecular condensation with an active methylene compound, such as methyl phenylacetate.[2] This sequence ensures the correct regiochemistry of the final bicyclic system.

Reaction Pathway Diagram:

Sources

Spectroscopic Characterization of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one: A Technical Guide

Introduction

3,4-Dihydro-1,6-naphthyridin-2(1H)-one (CAS No. 14757-41-6) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery.[1] With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol , this molecule belongs to the 1,6-naphthyridinone family, a class of "privileged scaffolds" known to interact with a variety of biological targets.[1] The dihydro variant, featuring a saturated bond between carbons C3 and C4, serves as a versatile building block in the synthesis of more complex molecules, particularly kinase inhibitors for oncological research.[1][2] The strategic placement of nitrogen atoms and the carbonyl group, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical properties and biological activity.[1]

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-1,6-naphthyridin-2(1H)-one, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following sections will detail the predicted spectral data, the methodologies for their acquisition, and a thorough interpretation to elucidate the compound's structure. This guide is intended for researchers, scientists, and professionals in drug development who are working with or interested in this important chemical entity.

Chemical Structure

To facilitate the interpretation of the spectroscopic data, the chemical structure of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one with atom numbering is presented below.

Figure 1. Chemical structure of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation (M⁺•), which is the molecular ion.

-

Fragmentation: The high energy of the ionization process induces fragmentation of the molecular ion into smaller, charged fragments.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Predicted Relative Abundance | Interpretation |

| 148 | High | Molecular Ion [M]⁺• |

| 120 | Moderate | [M - CO]⁺• |

| 119 | Moderate | [M - CHO]⁺ |

| 92 | Moderate | [M - CO - HCN]⁺• |

| 65 | Low | C₅H₅⁺ |

Interpretation of the Mass Spectrum

The predicted mass spectrum of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one would be expected to show a prominent molecular ion peak at an m/z of 148, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information:

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactams is the loss of a neutral CO molecule (28 Da) from the molecular ion, leading to a fragment at m/z 120.

-

Loss of a CHO Radical: The molecular ion could also undergo rearrangement and lose a CHO radical (29 Da), resulting in a fragment at m/z 119.

-

Subsequent Fragmentation: The fragment at m/z 120 could further lose a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic loss from pyridine rings, to give a fragment at m/z 92.

Figure 2. Predicted key fragmentation pathways of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid 3,4-Dihydro-1,6-naphthyridin-2(1H)-one is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. The FT-IR spectrometer then irradiates the sample with a beam of infrared light.

-

Analysis: The detector measures the amount of light that has been absorbed by the sample at each frequency. The resulting data is Fourier transformed to produce an infrared spectrum.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.

Predicted Infrared Absorption Data

| Frequency (cm⁻¹) | Predicted Intensity | Functional Group Assignment |

| 3200-3000 | Medium | N-H stretch (amide) |

| 3000-2850 | Medium-Weak | C-H stretch (aromatic and aliphatic) |

| 1680-1650 | Strong | C=O stretch (lactam) |

| 1600-1450 | Medium | C=C and C=N stretch (aromatic ring) |

| 1400-1200 | Medium | C-N stretch |

| 850-750 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation of the Infrared Spectrum

The IR spectrum provides clear evidence for the key functional groups in 3,4-Dihydro-1,6-naphthyridin-2(1H)-one:

-

N-H Stretch: A medium intensity band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide (lactam).

-

C=O Stretch: A strong absorption band between 1680-1650 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). The position of this band is sensitive to ring strain and conjugation.

-

Aromatic and Aliphatic C-H Stretches: Weaker bands just above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic and the dihydro portions of the molecule, respectively.

-

Aromatic Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring.

-

C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) between 850-750 cm⁻¹ arise from the out-of-plane C-H bending vibrations of the aromatic protons, which can be diagnostic of the substitution pattern on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution by providing information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon-13 NMR spectrum. This simplifies the spectrum by removing C-H coupling. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 1H | H-7 |

| ~7.5 | Doublet | 1H | H-5 |

| ~7.2 | Doublet of Doublets | 1H | H-8 |

| ~3.5 | Triplet | 2H | H-4 |

| ~2.8 | Triplet | 2H | H-3 |

| ~9.0 | Singlet (broad) | 1H | N1-H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the distinct proton environments in the molecule:

-

Aromatic Protons: The three protons on the pyridine ring are expected to appear in the downfield aromatic region (δ 7.0-8.5). The specific chemical shifts and coupling patterns are indicative of their positions relative to the nitrogen atom and the fused ring. H-7 is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.

-

Aliphatic Protons: The two methylene groups in the dihydropyridinone ring are expected to appear as triplets in the upfield region. The protons on C-4 (H-4) would likely be adjacent to the aromatic ring and thus slightly more downfield than the protons on C-3 (H-3), which are adjacent to the carbonyl group. The triplet multiplicity arises from coupling to the adjacent methylene group.

-

Amide Proton: The N-H proton of the lactam is expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2 (C=O) |

| ~150 | C-7 |

| ~148 | C-8a |

| ~138 | C-5 |

| ~125 | C-4a |

| ~120 | C-8 |

| ~30 | C-3 |

| ~25 | C-4 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular structure:

-

Carbonyl Carbon: The lactam carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically around 170 ppm.

-

Aromatic Carbons: The five carbons of the pyridine and fused ring system are expected in the range of δ 120-150. The carbons directly attached to the nitrogen atom (C-7 and C-8a) will be more deshielded.

-

Aliphatic Carbons: The two methylene carbons (C-3 and C-4) are expected in the upfield region (δ 20-40). C-3, being adjacent to the carbonyl group, would likely be slightly more downfield than C-4.

Figure 3. Workflow for NMR-based structure elucidation of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 3,4-Dihydro-1,6-naphthyridin-2(1H)-one. The detailed analysis of the predicted Mass, IR, and NMR spectra, along with standardized experimental protocols, offers a robust framework for the characterization of this important heterocyclic compound. The interpretation of the spectral data is consistent with the known structure of the molecule and provides a valuable reference for researchers and scientists working in the field of medicinal chemistry and drug development. The insights gained from this spectroscopic analysis are crucial for confirming the identity and purity of synthesized batches and for understanding the chemical properties of this versatile molecular scaffold.

References

-

MySkinRecipes. 3,4-Dihydro-1,6-naphthyridin-2(1H)-one. [Link]

-

PubChem. 3,4-Dihydro-1,6-naphthyridin-2(1H)-one. [Link]

Sources

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The intrinsic properties of a molecule—its physicochemical characteristics—are the bedrock upon which its pharmacokinetic and pharmacodynamic future is built. These properties govern everything from how a compound can be formulated to how it is absorbed, distributed, metabolized, and excreted (ADME). For researchers, scientists, and drug development professionals, a deep and early understanding of these parameters is not merely academic; it is a critical determinant of a program's success.

This guide focuses on 3,4-Dihydro-1,6-naphthyridin-2(1H)-one , a member of the 1,6-naphthyridin-2(1H)-one family. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity, including approved drugs like the tyrosine kinase inhibitor Repretinib.[1] The 3,4-dihydro variant represents a key synthetic intermediate and a core structure for exploring new chemical space, particularly in the development of kinase inhibitors and antiviral agents.[2]

This document moves beyond a simple datasheet. It is designed as a technical guide that not only presents the known properties of this compound but also explains the causality behind the experimental choices made to determine them. It provides field-proven, self-validating protocols and contextualizes the data, offering a robust framework for its application in a research and development setting.

Core Molecular and Physical Properties: The Foundational Data

The initial characterization of any chemical entity begins with its fundamental molecular and physical properties. This data serves as the primary identifier and offers the first clues into the compound's behavior, such as its purity, stability, and handling requirements.

The 1,6-naphthyridin-2(1H)-one class, to which our target compound belongs, is a vast subfamily of Naphthyridines (diazanaphthalenes), comprising over 17,000 known compounds.[3][4][5] The specific dihydro- derivative, 3,4-Dihydro-1,6-naphthyridin-2(1H)-one, is distinguished by a single bond between the C3 and C4 positions, a structural feature that significantly influences its three-dimensional conformation and biological activity compared to its unsaturated counterparts.[6]

Below is a summary of the core identifying and physical properties for 3,4-Dihydro-1,6-naphthyridin-2(1H)-one.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| CAS Number | 14757-41-6 | [2] |

| Appearance | White to light yellow crystalline powder (typical for this class) | [7] |

| Melting Point | 172-173 °C | [8] |

| Boiling Point | 439.3 ± 34.0 °C (Predicted) | [8] |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [8] |

| Storage | Room temperature, sealed, dry conditions | [2] |

Expert Insights: The melting point of 172-173 °C is a critical indicator of purity. A sharp, narrow melting range suggests a highly pure crystalline solid. Any significant deviation or broadening of this range would necessitate further purification. The predicted high boiling point is characteristic of heterocyclic compounds with hydrogen bonding capabilities, suggesting low volatility under standard conditions.

Key Physicochemical Parameters for Drug Development

While core properties identify a compound, its solubility, lipophilicity (logP), and acidity (pKa) dictate its "drug-likeness" and ultimate biological fate. These parameters are interconnected and provide a predictive window into a compound's ADME profile.

Aqueous Solubility

Solubility is a gatekeeper for absorption; a compound must dissolve to be absorbed by the body. Poor aqueous solubility is a leading cause of failure for promising drug candidates. Based on its structure, which contains both a hydrogen-bond-accepting carbonyl group and a hydrogen-bond-donating N-H group, 3,4-Dihydro-1,6-naphthyridin-2(1H)-one is expected to have moderate aqueous solubility, which can be influenced by pH.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic solubility due to its robustness and direct measurement of a saturated solution in equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The use of a rotator or shaker is essential.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect a precise aliquot of the clear supernatant. Causality Note: It is critical to avoid disturbing the solid pellet to prevent inaccurate, artificially high readings.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.

-

Validation: The presence of solid compound at the end of the experiment must be visually confirmed to ensure the initial solution was indeed saturated.

Lipophilicity (logP)

The partition coefficient (logP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of membrane permeability, protein binding, and metabolic clearance. A balanced logP (typically between 1 and 3) is often sought for orally bioavailable drugs.

Protocol for logP Determination (Shake-Flask Method)

Methodology:

-

System Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Compound Dosing: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol (typically a 1:1 or 2:1 volume ratio). The starting concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Shake the vial vigorously for 1-3 hours at a constant temperature to facilitate partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using HPLC-UV or a similar method.

-

Calculation: The logP is calculated as: logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is crucial as ionization affects solubility, permeability, and target binding. The 3,4-Dihydro-1,6-naphthyridin-2(1H)-one structure contains a basic nitrogen in the pyridine ring and a weakly acidic N-H proton of the lactam. A predicted pKa for a related structure is approximately 2.98, suggesting the pyridine nitrogen is weakly basic.[9]

Protocol for pKa Determination (Potentiometric Titration)

Methodology:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often with a co-solvent like methanol or DMSO to ensure initial solubility, before adding water.

-

Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine basic pKa values, followed by titration with a standardized base (e.g., 0.1 M NaOH) for acidic pKa values.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, specifically the pH at which the compound is 50% ionized. Specialized software is used to calculate the pKa from the derivative of the titration curve.

Below is a diagram illustrating how these fundamental physicochemical properties are logically interconnected and influence critical aspects of drug development.

Caption: Interdependence of Physicochemical Properties and Drug Attributes.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For a novel or reference compound, acquiring a full set of spectra is a non-negotiable step for establishing a definitive analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Expected ¹H NMR Signals for 3,4-Dihydro-1,6-naphthyridin-2(1H)-one:

-

Aromatic Protons (3H): The protons on the pyridine ring (at C5, C7, C8) will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. Their splitting patterns will be complex, likely appearing as doublets or doublets of doublets, depending on their coupling constants.

-

N-H Proton (1H): The amide proton will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration (typically δ 7.5-9.0 ppm).

-

Aliphatic Protons (4H): The two methylene groups (-CH₂-CH₂-) at C3 and C4 will be in the upfield region. The C4 protons, being adjacent to the amide nitrogen, will be further downfield than the C3 protons adjacent to the carbonyl group. They are expected to appear as two distinct triplets (or more complex multiplets) around δ 2.5-3.5 ppm, following the n+1 rule.[10]

-

-

-

¹³C NMR Spectroscopy: This provides information on the number of different types of carbon atoms and their chemical environment.

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C2): The amide carbonyl carbon will be the most downfield signal, typically > δ 160 ppm.

-

Aromatic Carbons (5C): Carbons of the pyridine ring will appear in the δ 110-150 ppm range.

-

Aliphatic Carbons (2C): The C3 and C4 methylene carbons will be the most upfield signals, likely in the δ 20-40 ppm range.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[11] The intensity of an IR absorption is related to the change in the bond dipole moment during the vibration.

-

Expected Key IR Absorptions:

-

N-H Stretch: A moderate to strong, somewhat broad peak around 3200-3400 cm⁻¹, characteristic of the amide N-H group.

-

C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide): A very strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a six-membered ring lactam. This is one of the most diagnostic peaks in the spectrum.

-

C=C and C=N Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region, corresponding to the pyridine ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers information about its structure through fragmentation patterns.

-

Expected Mass Spectrum:

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ at m/z 149.17.

-

High-Resolution MS (HRMS): This would confirm the elemental composition. The calculated exact mass for C₈H₈N₂O is 148.0637, so the [M+H]⁺ ion should be observed at 149.0715.

-

The following diagram outlines a standard workflow for the comprehensive characterization of a newly synthesized batch of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3,4-Dihydro-1,6-naphthyridin-2(1H)-one [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. 1-(6-IODO-3,4-DIHYDRO-2H-[1,8]NAPHTHYRIDIN-1-YL)-2,2-DIMETHYL-PROPAN-1-ONE | 824429-55-2 [chemicalbook.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples of 1H NMR Spectra [orgspectroscopyint.blogspot.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Crystal structure analysis of 1,6-naphthyridinone derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,6-Naphthyridinone Derivatives

Executive Summary

The 1,6-naphthyridinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor and anti-HIV agents.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a cornerstone of rational drug design. Crystal structure analysis provides the definitive blueprint of a molecule, revealing the exact bond lengths, bond angles, and conformational subtleties that govern its interaction with biological targets. Furthermore, it elucidates the complex network of intermolecular interactions that dictate crucial solid-state properties such as solubility, stability, and bioavailability—all of which are critical parameters in drug development.

This guide provides a comprehensive, field-proven framework for the crystal structure analysis of 1,6-naphthyridinone derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering insights honed from practical application. The workflow is presented as a self-validating system, from the foundational art of growing high-quality single crystals to the sophisticated process of X-ray diffraction and the nuanced interpretation of the resulting structural data. Our objective is to equip researchers with the expertise to leverage crystal structure analysis as a powerful tool to accelerate the discovery and optimization of novel 1,6-naphthyridinone-based therapeutics.

Part 1: The Foundation - From Purified Compound to Diffraction-Quality Crystal

The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final structural model is inextricably linked to the quality of the single crystal, which in turn depends on the purity of the compound and the meticulous control of the crystallization process.

The Prerequisite: Synthesis and Purity

The synthesis of 1,6-naphthyridinone derivatives can be achieved through various established routes, often involving the construction of the bicyclic pyridone-pyridine core.[5][6][7][8][9] Regardless of the synthetic pathway, achieving a high degree of purity (typically >98%) is non-negotiable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data. Standard purification techniques such as column chromatography and preparative HPLC are often employed prior to attempting crystallization.

The Art of Crystallization: Guiding Molecular Self-Assembly

Crystallization is a process of controlled molecular self-assembly.[10] The fundamental principle of recrystallization is to dissolve the impure solid compound in a hot solvent and then allow the solution to cool slowly.[11][12][13] As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated. The system seeks to return to equilibrium by precipitating the excess solute. Slow cooling encourages the molecules to arrange themselves in a highly ordered, three-dimensional lattice, forming a pure crystal while impurities remain dissolved in the surrounding solution (the mother liquor).[10][14]

The choice of solvent is the most critical variable in recrystallization. The ideal solvent will exhibit a high-temperature coefficient, meaning it dissolves the compound readily at or near its boiling point but poorly at room or lower temperatures.[11] This differential solubility is the driving force for crystallization upon cooling.

Step-by-Step Solvent Screening:

-

Initial Assessment: Place a small amount of the purified 1,6-naphthyridinone derivative (approx. 10-20 mg) into several small test tubes.

-

Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. A good candidate will show poor solubility at this stage.

-

Heating: Gently heat the test tubes that showed poor solubility. The compound should dissolve completely at or near the solvent's boiling point. If it does not, the solvent is unsuitable. If it dissolves too easily at room temperature, the solvent is also unsuitable for single-solvent recrystallization but may be considered as the "good" solvent in a binary solvent system.

-

Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined, non-amorphous crystals indicates a promising solvent.

-

Binary Systems: If no single solvent is ideal, a binary (two-solvent) system can be employed. This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Gentle heating to clarify the solution followed by slow cooling can often yield high-quality crystals.

-

Slow Cooling: The most common method. A saturated solution at high temperature is allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., 4°C).[13]

-

Slow Evaporation: The compound is dissolved in a suitable solvent in a vial, which is then loosely covered (e.g., with perforated parafilm). The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. This is effective for compounds that are highly soluble in most common solvents.

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent. Vapors of the poor solvent slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

Caption: Workflow for obtaining a single crystal.

Part 2: Unveiling the Atomic Arrangement - Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive, non-destructive analytical technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[15][16] It provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.[16]

Fundamental Principles

The technique is based on the interaction of X-rays with the electrons of the atoms within a crystal.[15] When a beam of monochromatic X-rays strikes the crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[15][16] The X-rays are scattered by the electron clouds, and constructive interference occurs only at specific angles where the path difference between scattered waves is an integer multiple of the X-ray wavelength. This phenomenon is described by Bragg's Law:

nλ = 2d sinθ

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction.[15] By rotating the crystal and measuring the angles and intensities of the thousands of diffracted beams (reflections), a 3D map of the electron density within the crystal can be reconstructed.[17][18]

The SC-XRD Experimental Workflow

The determination of a crystal structure involves three main stages: data collection, structure solution, and structure refinement.[17]

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible fractures) is carefully selected under a microscope.[19] It is mounted on a goniometer head, often using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles while a detector (commonly a CCD or pixel detector) records the intensity and position of each diffracted beam.[18][20] A complete dataset, consisting of thousands of reflections, is collected.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like absorption), and determining the unit cell dimensions and space group symmetry of the crystal.

-

Structure Solution: This step addresses the "phase problem." While the intensities of the reflections are measured, their phase information is lost. For small molecules like 1,6-naphthyridinone derivatives, direct methods or charge-flipping algorithms are typically used to calculate initial phases and generate a preliminary electron density map.[17]

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor.

Caption: The single-crystal X-ray diffraction workflow.

Part 3: Interpreting the Data - From Coordinates to Chemical Insight

The output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. The true value lies in interpreting this data to gain chemical and biological insights.

Primary Structural Parameters

Analysis begins with the molecule's internal geometry—the bond lengths, bond angles, and torsion angles. These values confirm the covalent structure and reveal the molecule's preferred conformation in the solid state. For the 1,6-naphthyridinone core, this includes assessing the planarity of the bicyclic system and the orientation of various substituents.

| Parameter | Typical Value / Range | Significance for 1,6-Naphthyridinone Derivatives |

| Space Group | P2₁/c, P-1, C2/c, etc. | Describes the symmetry of the crystal packing. |

| Unit Cell (Å) | a, b, c, α, β, γ | Dimensions of the repeating box that builds the crystal. |

| C=O Bond Length | ~1.23 Å | Confirms the keto-form of the naphthyridinone ring. |

| Aromatic C-C/C-N | 1.36 - 1.42 Å | Confirms the aromaticity of the pyridine/pyridone rings. |

| Torsion Angles | Varies | Defines the 3D orientation of substituents relative to the core. |

Table 1: Representative crystallographic data for a hypothetical 1,6-naphthyridinone derivative. These parameters provide the fundamental description of the crystal and molecular structure.

Supramolecular Analysis: The Role of Intermolecular Interactions

In the context of drug development, understanding how molecules interact with each other in the crystal lattice is paramount. These non-covalent interactions are analogous to those that occur between a drug and its protein target.[21] They also govern the material's physical properties.

Hirshfeld Surface Analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[22][23][24] The Hirshfeld surface of a molecule is defined as the region where its contribution to the electron density is greater than that of all other molecules. Mapping properties like the normalized contact distance (dnorm) onto this surface reveals close intermolecular contacts, which appear as red spots.

The 2D fingerprint plot is a histogram that summarizes all the interactions, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de).[22] This allows for a quantitative breakdown of the types of contacts:

-

H···H Contacts: Often the most abundant, representing van der Waals forces.[25]

-

O···H/N···H Contacts: Appear as sharp "spikes" and are indicative of strong hydrogen bonds, which frequently dictate the primary packing motifs.

-

C···H Contacts: Can represent C-H···π interactions, where a C-H bond points towards the face of an aromatic ring.

-

C···C Contacts: Suggest the presence of π-π stacking interactions between the aromatic rings of adjacent naphthyridinone cores.[25]

Caption: Key intermolecular interactions in naphthyridinones.

Part 4: Application in Drug Discovery and Development

Crystal structure analysis is not an endpoint but a pivotal data source that informs and accelerates the drug development pipeline.

-

Validating Molecular Design and SAR: The crystal structure provides unequivocal proof of a synthesized molecule's identity and conformation. For enzyme inhibitors, like the 1,6-naphthyridinone derivatives targeting c-Met kinase, the crystal structure can reveal the precise orientation of key pharmacophoric groups.[1][2] This allows researchers to build robust Structure-Activity Relationship (SAR) models, explaining why small structural modifications lead to significant changes in biological activity.

-

Identifying and Characterizing Polymorphs: A single compound can often crystallize in multiple different forms, known as polymorphs. These polymorphs have the same chemical composition but different crystal packing, which can lead to dramatic differences in melting point, solubility, stability, and bioavailability. SC-XRD is the gold standard for identifying and characterizing polymorphs, a regulatory requirement for any new solid-form drug.

-

Leveraging Structural Databases: The Cambridge Structural Database (CSD) is a repository containing over a million experimentally determined small-molecule crystal structures.[17][26][27] Researchers can mine the CSD to identify common packing motifs for the 1,6-naphthyridinone scaffold, understand preferred substituent conformations, and gain insights into likely intermolecular interactions, which can guide formulation and polymorph screening studies.[28]

Conclusion

The crystal structure analysis of 1,6-naphthyridinone derivatives is an indispensable discipline in modern drug discovery. It provides the ultimate structural validation, offering unparalleled insight into the molecule's three-dimensional architecture and the subtle non-covalent forces that govern its behavior in the solid state. By mastering the integrated workflow—from the meticulous art of crystallization to the precise science of X-ray diffraction and the insightful interpretation of supramolecular chemistry—researchers can make more informed decisions, rationally optimize lead compounds, and navigate the complex challenges of pharmaceutical development with greater confidence and efficiency. The atomic-level detail provided by crystallography transforms the 1,6-naphthyridinone scaffold from a promising chemical entity into a well-understood candidate for creating next-generation therapeutics.

References

- Recrystallization1. (n.d.).

- Recrystallization. (n.d.). University of Colorado Boulder.

-

Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. (2020). Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 21, 2026, from [Link]

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure.

- Recrystallization. (n.d.). Wired Chemist.

-

Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Single-Crystal X-Ray Diffraction. (n.d.). ASM Digital Library. Retrieved January 21, 2026, from [Link]

- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).

-

Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. (2011). ChemMedChem. Retrieved January 21, 2026, from [Link]

-

Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][14][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis of Novel Benzo[b][14][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules. Retrieved January 21, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. Retrieved January 21, 2026, from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. Retrieved January 21, 2026, from [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Organic Chemistry Frontiers. Retrieved January 21, 2026, from [Link]

-

1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. Retrieved January 21, 2026, from [Link]

-

1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Hirshfeld surfaces and fingerprint plots for (1), (2), (3a) and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Cambridge Structural Database. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

X Ray crystallography. (n.d.). Journal of Medical Genetics. Retrieved January 21, 2026, from [Link]

-

1,6-Naphthyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. (n.d.). Acta Crystallographica Section E. Retrieved January 21, 2026, from [Link]

-

Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. (n.d.). Acta Crystallographica Section E. Retrieved January 21, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). Current Chemical Genomics. Retrieved January 21, 2026, from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 21, 2026, from [Link]

-

CSD One Million. (n.d.). CCDC. Retrieved January 21, 2026, from [Link]

- 1,6-Naphthyridin-5(6H)-one. (n.d.). Benchchem.

-

Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. (n.d.). CrystEngComm. Retrieved January 21, 2026, from [Link]

-

Intermolecular interactions in molecular crystals: what's in a name? (n.d.). Faraday Discussions. Retrieved January 21, 2026, from [Link]

-

(PDF) X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-6-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Polymorphism, Crystal Packing, and Intermolecular Interactions in Centro- and Non-Centrosymmetric Crystals of N-(2,4,6-trinitrophenyl)naphthalen-2-amine. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. Recrystallization [sites.pitt.edu]

- 12. mt.com [mt.com]

- 13. Recrystallization [wiredchemist.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dl.asminternational.org [dl.asminternational.org]

- 20. geo.umass.edu [geo.umass.edu]

- 21. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 22. Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Senior Application Scientist's Guide to Exploring the Chemical Space of 3,4-Dihydro-1,6-naphthyridin-2(1H)-one Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Dihydronaphthyridinone Core

In modern medicinal chemistry, the selection of a core scaffold is a critical decision point that dictates the trajectory of a drug discovery program. The 3,4-Dihydro-1,6-naphthyridin-2(1H)-one motif represents a quintessential "privileged scaffold," a concept describing molecular frameworks that are capable of providing high-affinity ligands for a diverse range of biological targets.[1][2] This guide provides a comprehensive, field-proven framework for systematically exploring the chemical space of this versatile core. We will dissect its inherent drug-like properties, detail robust synthetic strategies for analog generation, outline an integrated in silico and in vitro screening workflow, and culminate with a practical case study. This document is structured not as a rigid protocol, but as a strategic guide, empowering research teams to make informed decisions and accelerate the journey from scaffold to clinical candidate.

The Privileged Scaffold: A Physicochemical & Biological Profile

The 1,6-naphthyridinone family, encompassing over 17,000 documented compounds, owes its privileged status to a unique combination of structural and electronic features.[1][3] The 3,4-dihydro variant offers a compelling starting point for library design due to its sp³-hybridized carbon centers at C3 and C4, providing a three-dimensional geometry that can improve target engagement and pharmacokinetic properties compared to its planar, unsaturated counterpart.

Key Attributes of the Core:

-

Structural Rigidity & Defined Vectors: The bicyclic system provides a rigid, predictable foundation, positioning substituents in well-defined vectors for probing target binding pockets.

-

Hydrogen Bonding Capabilities: The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating crucial interactions with protein residues.

-

Synthetic Tractability: As will be detailed, the core is amenable to a variety of synthetic transformations, allowing for systematic decoration at multiple positions (N1, C3, C4, C5, C7, and C8).[1]

-

Proven Biological Relevance: Analogs have demonstrated a remarkable breadth of activities, including inhibitors of kinases (FGFR4, mTOR), modulators of GPCRs (mGlu₅), and agents targeting heat shock proteins (Hsp90), underscoring the scaffold's ability to interact with diverse protein families.[4][5][6][7] A critical structural distinction directs the primary therapeutic application: the C3-C4 saturated core of the 3,4-dihydro variant is most commonly associated with cardiovascular applications, whereas the unsaturated C3=C4 version is predominantly explored for antitumor agents.[1]

Strategic Exploration of Chemical Space: A Multi-pronged Approach

A successful exploration of the dihydronaphthyridinone chemical space hinges on a synergistic workflow integrating rational design, synthetic execution, and biological evaluation. Our approach is designed as a logical, iterative cycle to maximize efficiency and the quality of generated leads.

Caption: A high-level, iterative workflow for drug discovery.

Synthetic Strategies for Analog Generation

The ability to rapidly and efficiently generate a diverse library of analogs is the engine of any SAR exploration. For the 3,4-dihydro-1,6-naphthyridin-2(1H)-one core, several robust synthetic approaches have been established. The choice of strategy is dictated by the desired substitution patterns and the availability of starting materials.

Table 1: Comparison of Key Synthetic Methodologies

| Synthetic Strategy | Description | Advantages | Disadvantages | Key References |

| Cascade Reaction from Nicotinates | A cascade reaction of a methyl nicotinate bearing an ethoxyvinyl group with various primary amines. The reaction proceeds via pyridylacetaldehyde formation and subsequent reductive amination/cyclization. | Facile, exceptionally mild conditions. Good for diversifying the N1 position with aliphatic substituents. | May have limitations on the diversity of the pyridine ring itself. | [8] |

| Intramolecular Diels-Alder | An inverse electron-demand Diels-Alder reaction of 1,2,4-triazines tethered to an alkyne via an amide linker, often activated by microwave irradiation. | High efficiency and allows for significant diversity on the bicyclic scaffold, particularly at the C5 position via a preliminary Sonogashira coupling. | Requires multi-step preparation of the triazine-alkyne precursor. | [9] |

| Cyclization of Preformed Pyridones | Starting from a substituted 2-pyridone, functionalization of a C6-methyl group (e.g., with Bredereck's reagent) followed by cyclization with an ammonia source like ammonium acetate. | A classic and reliable method. Allows for building the second ring onto a well-defined, substituted pyridone. | Can involve harsh thermal conditions; regioselectivity can be a concern with complex pyridones. | [1][10] |

Protocol: General Procedure for N1-Alkylation via Cascade Reaction

This protocol is a representative example based on established methodologies and must be optimized for specific substrates.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting methyl 2-(2-ethoxyvinyl)nicotinate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Amine Addition: Add the desired primary amine (e.g., cyclopropylamine, 1.2 eq.) to the solution. Rationale: A slight excess of the amine ensures complete consumption of the starting nicotinate.

-

Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like the reduction of the ester.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-substituted-3,4-dihydro-1,6-naphthyridin-2(1H)-one analog.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Silico & In Vitro Evaluation Cascade

Synthesizing a large library is resource-intensive. Therefore, a tiered screening approach is essential to efficiently identify promising compounds.

In Silico-Guided Library Design

Before embarking on synthesis, computational tools can prioritize the most promising R-group substitutions.

-

Target Selection & Binding Site Analysis: Based on the therapeutic goal (e.g., oncology), select a primary target (e.g., FGFR4 kinase).[5] Obtain a high-resolution crystal structure of the target protein.

-

Core Docking: Perform molecular docking of the parent 3,4-dihydro-1,6-naphthyridin-2(1H)-one scaffold into the active site to identify the optimal binding pose and key interactions (e.g., hinge-binding).

-

Virtual Library Screening: Enumerate a virtual library by decorating the core with a diverse set of commercially available or synthetically accessible R-groups at key vectors (e.g., N1, C7). Dock this virtual library and score the poses based on predicted binding affinity and favorable interactions. This process prioritizes analogs for synthesis.

In Vitro Screening Funnel

Once the prioritized library is synthesized, it enters a multi-stage evaluation process to confirm activity and assess drug-like properties.

Caption: A typical in vitro screening funnel for hit identification.

Case Study: Development of a Selective FGFR4 Inhibitor

Objective: To identify a potent and selective FGFR4 inhibitor for colorectal cancer based on the 3,4-dihydro-1,6-naphthyridin-2(1H)-one scaffold, inspired by published findings on related cores.[5]

-

In Silico Design: Docking studies predicted that the lactam N-H and the pyridine nitrogen of the core could form crucial hydrogen bonds with the hinge region of the FGFR4 kinase domain. A virtual library was designed focusing on substitutions at the N1 and C7 positions to probe the solvent-front and gatekeeper regions, respectively.

-

Synthesis: A 50-compound library was synthesized using a combination of the cascade reaction (for N1 diversity) and Suzuki/Buchwald-Hartwig cross-coupling reactions on a C7-bromo intermediate (for C7 diversity).

-

Screening & SAR: The library was screened against FGFR4. The initial results and subsequent optimization are summarized below.

Table 2: Representative SAR Data for FGFR4 Inhibition

| Compound ID | N1-Substituent | C7-Substituent | FGFR4 IC₅₀ (nM) | Cellular IC₅₀ (nM) (HCT116) |

| Parent-01 | H | H | >10,000 | >10,000 |

| N1-05 | Cyclopropyl | H | 2,500 | 8,000 |

| C7-12 | H | 3,5-dimethoxyphenyl | 850 | 3,200 |

| Lead-01 | Cyclopropyl | 3,5-dimethoxyphenyl | 45 | 150 |

| Lead-02 | Cyclopropyl | 2,6-dimethyl-4-morpholinophenyl | 12 | 48 |

Key Insights:

-

A small, constrained aliphatic group like cyclopropyl at N1 was optimal for potency.

-

A substituted aryl ring at C7 was critical. The 3,5-dimethoxyphenyl group provided a significant potency boost.

-

Further optimization of the C7-aryl group by introducing a morpholine moiety (Lead-02) improved both biochemical and cellular potency, likely by enhancing solubility and forming additional interactions.

-

Mechanism of Action: Western blot analysis confirmed that Lead-02 effectively inhibited the phosphorylation of FGFR4 and its downstream signaling protein ERK in HCT116 colorectal cancer cells, validating its on-target cellular activity.[5]

Conclusion and Future Directions

The 3,4-Dihydro-1,6-naphthyridin-2(1H)-one scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and proven ability to yield potent, selective ligands across multiple target classes make it an invaluable starting point for novel therapeutic development. The integrated workflow presented in this guide—combining rational in silico design, efficient parallel synthesis, and a rigorous screening cascade—provides a robust framework for unlocking its full potential. Future efforts should focus on exploring more complex, three-dimensional substitutions and leveraging novel synthetic methodologies, such as C-H activation, to access previously unexplored chemical space around this remarkable core.

References

-

Marco, J. L. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(11), 1168. [Link]

-

Gregory, K. J., et al. (2014). Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5). Journal of Medicinal Chemistry, 57(12), 5466–5470. [Link]

-

Mostafa, M. A., et al. (2024). Synthesis, Reactions, and Biological Activity of Benzo[h][1][11]naphthyridine Derivatives. ResearchGate. [Link]

-

Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 260, 115703. [Link]

-

Gryz, E. B., & Gleńsk, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4323. [Link]

-

Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

Kim, J., et al. (2020). An exceptionally mild synthetic strategy using cascade reaction for 3,4‐dihydronaphthyridinones having aliphatic substituent on amide nitrogen. ResearchGate. [Link]

-

Roger, J., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1869–1874. [Link]

-

Guiguemde, A., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][1][11]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2872–2876. [Link]

-

Al-Omran, F., et al. (2002). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

-

Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 140–154. [Link]

-

Jain, S. K., et al. (2015). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Infectious Diseases, 1(11), 547–553. [Link]

-

Lo, Y. S., et al. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(36), 8595–8607. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-1,6-naphthyridin-2(1H)-one|CAS 14757-41-6 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Initial Biological Screening of Novel 1,6-Naphthyridinone Compounds: A Strategic Approach to Hit Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,6-naphthyridinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Its derivatives have been successfully developed as potent inhibitors of critical cellular targets, including protein kinases and Poly (ADP-ribose) polymerase (PARP).[4][5][6][7] The successful translation of a novel chemical entity from synthesis to a viable drug candidate, however, hinges on a meticulously planned and executed biological screening strategy. This guide provides a comprehensive, experience-driven framework for the initial in vitro biological evaluation of novel 1,6-naphthyridinone compounds. It eschews a rigid, one-size-fits-all template in favor of a logical, tiered approach that prioritizes resource efficiency and robust data generation. We will detail the causality behind experimental choices, provide validated protocols for key assays, and illustrate a decision-making framework for advancing the most promising "hit" compounds toward lead optimization.

The Rationale for a Tiered Screening Cascade

Embarking on the biological evaluation of a new chemical library requires a strategy that intelligently filters a large number of compounds down to a select few with the desired biological activity and drug-like properties. A tiered or cascaded approach is the industry-standard for this process. The core principle is to start with broad, cost-effective assays that can be run at high throughput to identify initial "hits." These hits are then subjected to progressively more complex, specific, and resource-intensive assays to validate their activity and elucidate their mechanism of action.[5] This strategy prevents the costly mistake of advancing compounds that are non-specifically toxic or inactive against the intended target.

Our proposed screening cascade for 1,6-naphthyridinone compounds, which are frequently designed as anti-cancer agents, is structured to first identify cytotoxic compounds, then confirm on-target activity in both biochemical and cellular contexts, and finally, to assess selectivity.

Caption: Inhibition of a kinase signaling pathway by a 1,6-naphthyridinone compound.

Protocol: Western Blot for Phospho-Substrate Levels

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they are 70-80% confluent. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the test compound for a defined period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane. [8]5. Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT, anti-phospho-ERK). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Analysis: Quantify the band intensities. A potent on-target inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and loading control.

Data Synthesis and Hit Prioritization

The final step in this initial screening phase is to integrate the data from all assays to select the most promising compounds for further study. The ideal "hit" compound exhibits a clear and logical relationship across the different assays.

Caption: Logic for integrating multi-assay data to prioritize hit compounds.

A summary table is crucial for comparing compounds.

| Compound ID | Primary Screen: Cell Viability IC₅₀ (µM) | Secondary Screen: Biochemical Target IC₅₀ (µM) | Secondary Screen: Cellular Target IC₅₀ (µM) | Selectivity (vs. Kinase Panel) | Priority |

| NAPH-001 | 1.2 | 0.05 | 0.8 | Selective | High |

| NAPH-002 | 0.8 | 9.5 | > 10 | - | Low |

| NAPH-003 | 20.5 | 18.0 | > 20 | - | Inactive |

| NAPH-004 | 0.5 | 0.1 | 0.4 | Non-selective | Medium |

Interpretation:

-

NAPH-001 is an ideal hit. It is potent in the cell viability assay, extremely potent against its biochemical target, and shows excellent on-target activity in cells. The close correlation between cellular and biochemical IC₅₀ values suggests its antiproliferative effect is driven by on-target inhibition. Its selectivity is a key advantage.

-

NAPH-002 is likely an off-target hit. Despite showing cellular activity, it is weak against the intended biochemical target, indicating its cytotoxic effect comes from an unknown mechanism.

-

NAPH-003 is clearly inactive.

-

NAPH-004 is potent but non-selective. While active, its potential for off-target toxicity makes it a lower priority than a selective compound like NAPH-001.

Conclusion

This structured, multi-tiered approach provides a robust framework for the initial biological screening of novel 1,6-naphthyridinone compounds. By systematically progressing from broad phenotypic assays to specific target-based validation, researchers can efficiently identify and prioritize compounds with the highest potential for further development. This strategy ensures that resources are focused on candidates that not only demonstrate efficacy but also possess a clear and validated mechanism of action, laying a solid foundation for the subsequent stages of lead optimization and preclinical evaluation.

References

- Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry.

- Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry.

- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry.

- Biological Activity of Naturally Derived Naphthyridines. Molecules.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals.

- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.

- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[4][9]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Available at:

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.

-

discovery and SAR study of 1H-imidazo[4,5-h]n[4][9]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at:

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.

-

discovery and SAR study of 1H-imidazo[4,5-h]n[4][9]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.

- Spotlight: Cell-based kinase assay formats. Reaction Biology.

- Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed.

- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

- PARP inhibitors: its role in treatment of cancer. PMC - NIH.

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.

- PARP inhibitors as first-line maintenance therapy in ovarian cancer. YouTube.

- MTT assay protocol. Abcam.

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.

- Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate.

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.

- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

- Enzyme assay. Wikipedia.

- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.

- Cell-based test for kinase inhibitors. INiTS.

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.